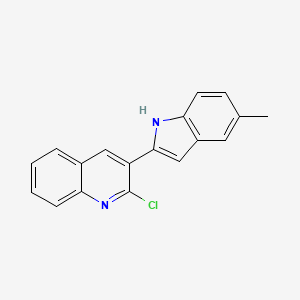
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and indole These two moieties are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline typically involves the construction of the quinoline and indole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of starting materials and reagents can also be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and indole derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with various molecular targets. The indole and quinoline moieties can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Similar structure but with a benzimidazole moiety instead of indole.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains an indole moiety with a methoxy group and an ethylamine side chain.
Uniqueness
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is unique due to the specific combination of the chlorine atom, methyl group, and the indole-quinoline framework
Propiedades
Número CAS |
820977-39-7 |
|---|---|
Fórmula molecular |
C18H13ClN2 |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c1-11-6-7-16-13(8-11)10-17(20-16)14-9-12-4-2-3-5-15(12)21-18(14)19/h2-10,20H,1H3 |
Clave InChI |
OLCUDEVQYVNOQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


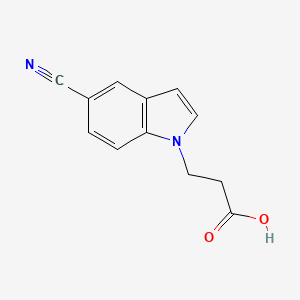
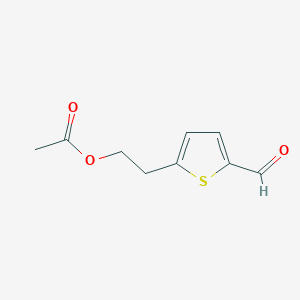
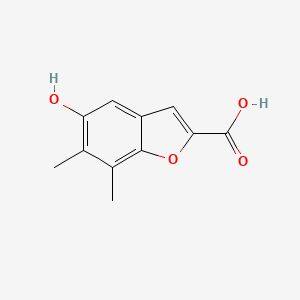
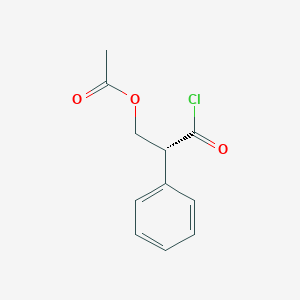
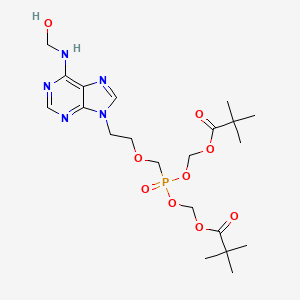
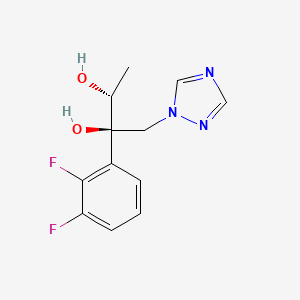
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

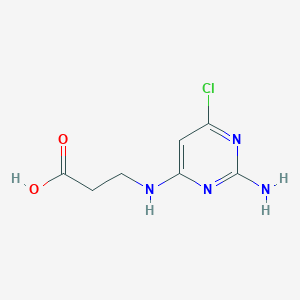
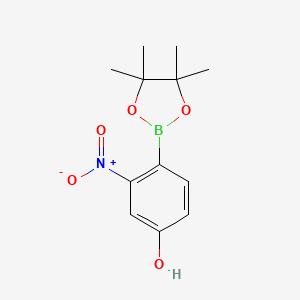
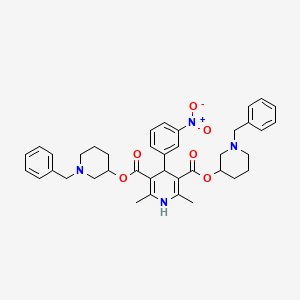
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
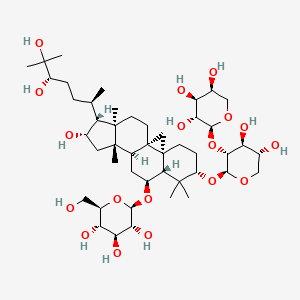
![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)
